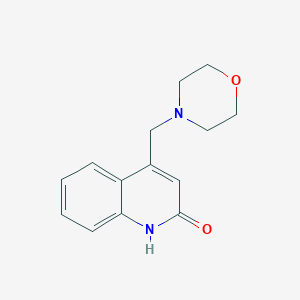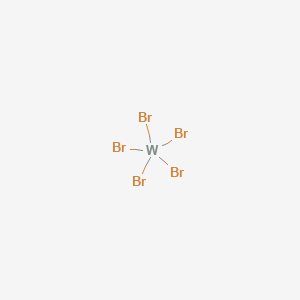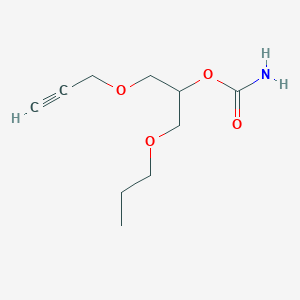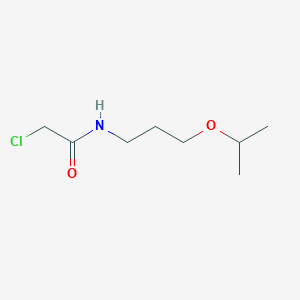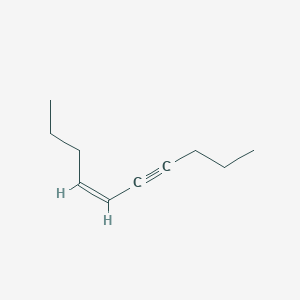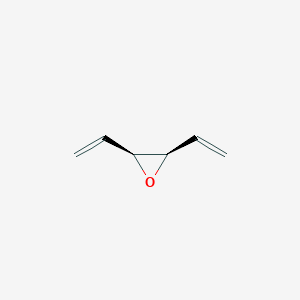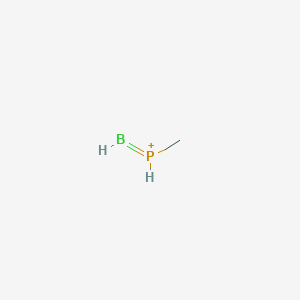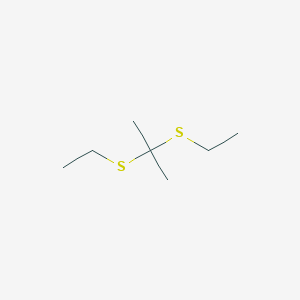
Propane, 2,2-bis(ethylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane, 2,2-bis(ethylthio)- is an organic compound used in scientific research for a variety of applications. It is also known as PET, and its chemical formula is C8H18S2. PET is a colorless liquid with a strong odor and is soluble in organic solvents.
科学的研究の応用
PET is used in scientific research for a variety of applications. It is commonly used as a reagent in organic chemistry for the preparation of thioethers and thioesters. PET is also used in the synthesis of other organic compounds, such as sulfides and disulfides. In addition, PET is used as a precursor for the preparation of organosulfur compounds, which have applications in the pharmaceutical and agrochemical industries.
作用機序
PET acts as a thiol-disulfide exchange reagent, which means that it can break and form disulfide bonds. This property makes PET useful in the preparation of thioethers and thioesters. PET can also be used to reduce disulfide bonds in proteins, which can affect their structure and function.
生化学的および生理学的効果
PET has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation and respiratory problems if inhaled. PET should be handled with care and used in a well-ventilated area.
実験室実験の利点と制限
PET has several advantages for lab experiments. It is a relatively inexpensive reagent and is readily available. PET is also easy to handle and store. However, PET has some limitations. It is highly reactive and can be difficult to control in some reactions. PET can also be toxic and should be handled with care.
将来の方向性
There are several future directions for the use of PET in scientific research. One area of interest is the development of new synthetic routes for PET and its derivatives. Another area of interest is the use of PET in the preparation of new organosulfur compounds with potential applications in the pharmaceutical and agrochemical industries. PET can also be used in the development of new materials, such as polymers and coatings. Finally, PET can be used in the study of protein structure and function, particularly in the area of disulfide bond formation and reduction.
Conclusion
In conclusion, propane, 2,2-bis(ethylthio)- is an organic compound with a variety of scientific research applications. It is commonly used as a reagent in organic chemistry for the preparation of thioethers and thioesters. PET is also used in the synthesis of other organic compounds, such as sulfides and disulfides. PET has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of PET in scientific research, including the development of new synthetic routes and the preparation of new organosulfur compounds.
合成法
PET can be synthesized by reacting propane sultone with sodium ethanethiolate. The reaction takes place under reflux conditions in anhydrous ethanol. The product is then purified by distillation or recrystallization. The yield of PET is typically around 70%.
特性
CAS番号 |
14252-45-0 |
|---|---|
製品名 |
Propane, 2,2-bis(ethylthio)- |
分子式 |
C7H16S2 |
分子量 |
164.3 g/mol |
IUPAC名 |
2,2-bis(ethylsulfanyl)propane |
InChI |
InChI=1S/C7H16S2/c1-5-8-7(3,4)9-6-2/h5-6H2,1-4H3 |
InChIキー |
ULWRXNVEYZFGIE-UHFFFAOYSA-N |
SMILES |
CCSC(C)(C)SCC |
正規SMILES |
CCSC(C)(C)SCC |
同義語 |
Acetone diethyl dithioacetal |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





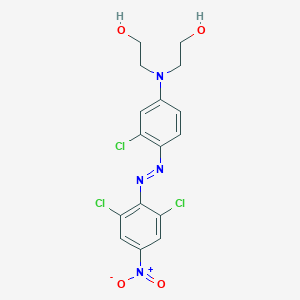
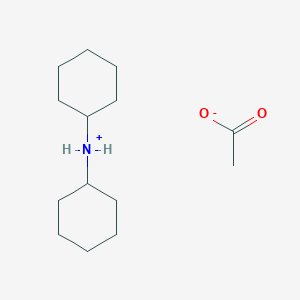
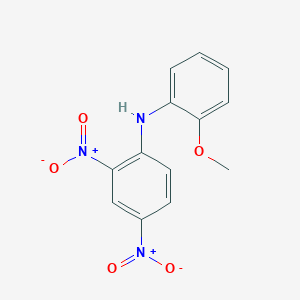

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)
